molecular formula C13H26N2O3 B2448063 Tert-butyl 3-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate CAS No. 1334487-67-0

Tert-butyl 3-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate

Número de catálogo: B2448063
Número CAS: 1334487-67-0
Peso molecular: 258.362
Clave InChI: JIBIFMUBOQYMBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 3-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H26N2O3 and its molecular weight is 258.362. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl 3-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-7-5-6-10(8-15)13(4,17)9-14/h10,17H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBIFMUBOQYMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C)(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Tert-butyl 3-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate (commonly referred to as TBHP) is a piperidine derivative that has garnered attention in biochemical and medicinal chemistry for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

Molecular Formula : C13H26N2O3
SMILES : CC(C)(C)OC(=O)N1CCCC(C1)C(C)(CN)O
InChIKey : JIBIFMUBOQYMBV-UHFFFAOYSA-N

The compound features a tert-butyl group, an amino group, and a hydroxyl group, which contribute to its unique reactivity and interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of TBHP is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator, influencing biological pathways through the following mechanisms:

  • Enzyme Inhibition : TBHP may inhibit specific enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
  • Receptor Modulation : The compound might act on certain receptors, affecting signal transduction processes that are crucial for cellular responses.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of TBHP, a comparative analysis with similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylateContains a hydroxyl groupPotentially enhanced solubility and bioactivity
Tert-butyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylateMethoxy group instead of hydroxylDifferent reactivity profile due to methoxy group
Tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylateMethylamino group presentAltered biological activity due to amino substitution

Research Findings and Case Studies

Recent studies have explored the biological activity of TBHP in various contexts. Some notable findings include:

  • Therapeutic Potential : Research indicates that TBHP derivatives may serve as precursors for pharmaceutical agents targeting metabolic diseases such as type 2 diabetes mellitus (T2DM). In vitro assessments have shown that certain analogs exhibit strong binding affinity to GLP-1 receptors, suggesting potential use in diabetes treatment .
  • Synthetic Applications : TBHP has been utilized as a building block in organic synthesis for creating complex molecules. Its stability and reactivity make it suitable for various chemical transformations.
  • Biochemical Research : The compound's ability to modulate biological pathways has made it a valuable tool in biochemical research, particularly in studying enzyme kinetics and receptor-ligand interactions.

Métodos De Preparación

Retrosynthetic Analysis and Key Intermediates

The synthesis of tert-butyl 3-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate requires strategic disconnection into two primary components:

  • N-Boc-protected piperidine scaffold : The Boc group ensures stability during subsequent reactions.
  • 1-Amino-2-hydroxypropan-2-yl side chain : Introduced via nucleophilic addition or substitution.

Key intermediates include:

  • N-Boc-3-piperidone : Synthesized via benzylation and reduction of 3-hydroxypyridine.
  • Protected amino alcohol reagents : For Grignard or nucleophilic additions.

Synthetic Routes and Methodologies

Grignard Addition to N-Boc-3-Piperidone

This method, adapted from CN107759563A, involves a Grignard reagent reacting with N-Boc-3-piperidone to form the tertiary alcohol intermediate.

Procedure:
  • Synthesis of N-Boc-3-piperidone :

    • 3-Hydroxypyridine is benzylated with benzyl bromide in ethanol under basic conditions (yield: 90%).
    • The resulting N-benzyl-3-pyridone is reduced with sodium borohydride to N-benzyl-3-hydroxypiperidine (yield: 80%).
    • Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine yields N-Boc-3-piperidone.
  • Grignard Reaction :

    • A Grignard reagent (e.g., 1-(tert-butoxycarbonylamino)-2-hydroxypropan-2-ylmagnesium bromide) is prepared from the corresponding bromide in tetrahydrofuran (THF) under inert conditions.
    • The reagent is added dropwise to N-Boc-3-piperidone at −10°C to 0°C, followed by stirring at 60°C for 24 hours.
    • Work-up involves quenching with saturated ammonium chloride, extraction with diethyl ether, and purification via silica gel chromatography.
Key Data:
  • Yield : ~65–75% (crude).
  • Purity : >95% after column chromatography.

Reductive Amination of Ketone Intermediates

This approach, inspired by CN109180564B, reduces a ketone intermediate to introduce the amino alcohol moiety.

Procedure:
  • Synthesis of N-Boc-3-(2-hydroxypropan-2-yl)piperidine :

    • N-Boc-3-piperidone is reacted with acetone in the presence of a Lewis acid (e.g., TiCl₄) to form the tertiary alcohol.
    • The hydroxyl group is activated as a mesylate or tosylate for subsequent substitution.
  • Amination :

    • The activated intermediate undergoes nucleophilic substitution with ammonia or a protected amine (e.g., benzylamine) in aqueous ethanol.
    • Deprotection (e.g., hydrogenolysis for benzyl groups) yields the free amino alcohol.
Key Data:
  • Yield : 70–80% after deprotection.
  • Reaction Time : 12–24 hours.

Optimization and Process Considerations

Solvent and Temperature Effects

  • Grignard Reactions : THF is preferred for its ability to stabilize Grignard reagents. Reactions conducted below 0°C minimize side reactions.
  • Reductions : Methanol or ethanol at 0–25°C ensures controlled reduction of ketones to alcohols.

Protecting Group Strategy

  • Boc Stability : The Boc group remains intact under basic and reducing conditions but is cleaved by acids (e.g., HCl in dioxane).
  • Amino Protection : Benzyl or tert-butyl carbamates are used to prevent undesired side reactions during Grignard additions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 1.44 (s, 9H, Boc CH₃), 1.58–1.62 (m, 2H, piperidine CH₂), 2.78–2.85 (m, 2H, piperidine CH₂N), 3.12 (s, 2H, NH₂), 3.98 (s, 1H, OH), 4.21 (s, 2H, CH₂OH).
  • ¹³C NMR (100 MHz, CDCl₃) :
    • δ 28.4 (Boc CH₃), 79.8 (Boc C), 154.6 (C=O), 66.2 (C-OH), 55.0 (piperidine C-N).

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
  • Melting Point : Oil at room temperature; unsuitable for traditional melting point analysis.

Industrial Scalability and Environmental Impact

  • Cost Efficiency : N-Boc-3-piperidone is synthesized in three steps from 3-hydroxypyridine, with a total yield >65%.
  • Waste Management : Grignard reactions generate magnesium salts, which are neutralized and filtered. Sodium borohydride reductions produce minimal toxic byproducts.
  • Green Chemistry : Aqueous work-ups and recyclable solvents (e.g., THF, ethanol) align with sustainable practices.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate?

Methodological Answer: Synthesis typically involves multi-step functionalization of the piperidine core. A general approach includes:

Core Protection : Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during synthesis .

Functional Group Introduction : Install the 1-amino-2-hydroxypropan-2-yl moiety via nucleophilic substitution or reductive amination, depending on precursor availability.

Deprotection and Purification : Remove the Boc group under acidic conditions (e.g., HCl in dioxane) and purify via column chromatography .

Q. Key Considerations :

  • Catalysts like DMAP or triethylamine improve reaction efficiency .
  • Monitor reaction progress using TLC or LC-MS to avoid over-functionalization.

Q. How can the structure of this compound be validated post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

Spectroscopy :

  • NMR : Confirm proton environments (e.g., tert-butyl protons at ~1.4 ppm, piperidine ring protons between 1.5–3.5 ppm) .
  • IR : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and hydroxyl (O-H) bands at 3200–3600 cm⁻¹ .

X-ray Crystallography :

  • Use SHELX programs for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve anisotropic displacement parameters .
  • Validate hydrogen bonding networks involving the amino and hydroxyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity or stability data for this compound?

Methodological Answer: Address discrepancies through systematic studies:

Stability Testing :

  • Expose the compound to varying conditions (pH, temperature) and monitor degradation via HPLC .
  • Use accelerated stability protocols (40°C/75% RH for 6 months) to simulate long-term storage .

Toxicity Profiling :

  • Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) .
  • Compare results against structurally analogous compounds (e.g., tert-butyl piperidine derivatives) to identify trends .

Table 1 : Example Stability Data Under Different Conditions

ConditionDegradation Products DetectedMethod UsedReference
Acidic (pH 2)Deprotected piperidineLC-MS
Oxidative (H₂O₂)Hydroxypropanol derivativesNMR

Q. What strategies are recommended for optimizing reaction yields during scale-up synthesis?

Methodological Answer:

Process Optimization :

  • Screen solvents (e.g., dichloromethane vs. THF) to balance solubility and reaction kinetics .
  • Use flow chemistry for controlled mixing and heat dissipation in exothermic steps .

Catalyst Selection :

  • Compare efficiency of DMAP vs. pyridine in Boc deprotection reactions (DMAP often yields higher selectivity) .

Byproduct Mitigation :

  • Add scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .

Q. Critical Parameters :

  • Maintain inert atmospheres (N₂/Ar) to prevent oxidation of amino groups .
  • Monitor reaction temperature rigorously to avoid side reactions (e.g., epimerization) .

Q. How can computational modeling aid in predicting the compound’s interactions with biological targets?

Methodological Answer:

Molecular Docking :

  • Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or kinases).
  • Validate predictions with experimental binding assays (SPR or ITC) .

Pharmacophore Mapping :

  • Identify critical interaction sites (e.g., hydrogen bonding via the hydroxyl group) using Schrödinger Suite .

ADME Prediction :

  • Estimate logP and solubility with tools like SwissADME to guide formulation studies .

Q. What experimental protocols are advised for characterizing crystallographic disorder in this compound?

Methodological Answer:

Data Collection :

  • Use synchrotron radiation for high-resolution datasets (λ = 0.7–1.0 Å) to resolve disorder .

Refinement in SHELXL :

  • Apply PART instructions to model split positions for disordered tert-butyl or piperidine groups .
  • Use restraints (e.g., SIMU, DELU) to maintain reasonable geometry .

Validation :

  • Check R-factor gaps (ΔR ≤ 0.05) and electron density maps (residual density ≤0.5 eÅ⁻³) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.